1,2-DI(Pyrimidin-4-YL)benzene
Description
Significance of Pyrimidine (B1678525) and Benzene (B151609) Scaffolds in Advanced Materials
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids, vitamins, and many pharmacologically active compounds. In the realm of materials science, the electron-deficient nature of the pyrimidine ring makes it an excellent candidate for constructing materials with interesting electronic and photophysical properties. Its nitrogen atoms can act as coordination sites for metal ions, facilitating the formation of metal-organic frameworks (MOFs) and coordination polymers.
The benzene ring, a simple yet versatile aromatic hydrocarbon, serves as a rigid and planar scaffold. When functionalized with heterocyclic units, it provides a stable core that can be tailored to create specific molecular geometries. The combination of the electron-rich benzene core with electron-deficient pyrimidine rings can lead to unique intramolecular charge-transfer characteristics, which are highly desirable for applications in optoelectronics and sensing. The fusion of benzene and pyrimidine rings in compounds like quinazoline (B50416) has been widely explored in drug development due to the scaffold's ability to interact with biological targets. nih.gov
Overview of Dipyrimidinylbenzene Derivatives within Coordination Chemistry and Materials Science
Dipyrimidinylbenzene derivatives are a subclass of bis-heterocyclic benzenes that have shown considerable promise in coordination chemistry and materials science. The arrangement of the pyrimidine rings on the central benzene core (ortho, meta, or para) dictates the ligand's bite angle and its ability to form mononuclear or polynuclear metal complexes. These complexes are of great interest for their potential applications in catalysis, magnetism, and as luminescent materials.
While specific research on 1,2-di(pyrimidin-4-yl)benzene is limited, studies on its isomers, such as 1,3-di(pyrimidin-2-yl)benzene, provide valuable insights into the potential of this class of compounds. For instance, cyclometalated platinum(II) complexes bearing 1,3-di(pyrimidin-2-yl)benzene ligands have been shown to be highly phosphorescent, making them promising candidates for use in organic light-emitting diodes (OLEDs). rsc.org The photophysical properties of these complexes can be fine-tuned by modifying the substituents on the dipyrimidinylbenzene ligand. rsc.org This highlights the potential of dipyrimidinylbenzene scaffolds in the design of advanced functional materials. The coordination of these ligands with various metal ions can lead to the formation of diverse supramolecular structures with tailored properties. acs.org
Due to the absence of specific published research on the synthesis, structural characterization, and coordination chemistry of This compound , the following sections will draw parallels and infer potential properties from the well-documented chemistry of its isomers and related bis-heterocyclic benzene compounds. The data presented should be understood in this context, aiming to stimulate future research into this specific, yet unexplored, molecule.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10N4 |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
4-(2-pyrimidin-4-ylphenyl)pyrimidine |
InChI |
InChI=1S/C14H10N4/c1-2-4-12(14-6-8-16-10-18-14)11(3-1)13-5-7-15-9-17-13/h1-10H |
InChI Key |
XXYPUWJXTIXOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NC=C2)C3=NC=NC=C3 |
Origin of Product |
United States |
Coordination Chemistry of 1,2 Di Pyrimidin 4 Yl Benzene As a Ligand
Ligand Design Principles for N-Heterocyclic Benzene (B151609) Derivatives
The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with desired geometries and properties. N-heterocyclic benzene derivatives, such as 1,2-di(pyrimidin-4-yl)benzene, offer a rich platform for ligand design due to the tunable nature of their electronic and steric properties.
Chelation and Bridging Capabilities of Dipyrimidinyl Ligands
Dipyrimidinyl ligands, including this compound, possess both chelating and bridging capabilities, which are fundamental to their coordination behavior. rsc.orguchicago.edu Chelation involves the formation of multiple coordinate bonds between a single ligand and a central metal atom, often resulting in a stable ring structure. wikipedia.org The two nitrogen atoms on the pyrimidine (B1678525) rings of this compound can coordinate to a single metal center, acting as a bidentate chelating ligand. This mode of coordination is influenced by the bite angle of the ligand, which is the angle between the two donor nitrogen atoms and the metal center. rsc.org
Alternatively, these ligands can act as bridging ligands, connecting two or more metal centers to form extended one-, two-, or three-dimensional structures. rsc.orgresearchgate.net In this capacity, each pyrimidine ring coordinates to a different metal ion, facilitating the construction of coordination polymers and metal-organic frameworks (MOFs). The flexible nature of the bond between the pyrimidine rings and the central benzene ring allows for various conformational possibilities, influencing the final architecture of the resulting coordination assembly.
Influence of Substituent Positionality on Coordination Geometry
The position of the pyrimidinyl substituents on the central benzene ring significantly impacts the coordination geometry of the resulting metal complexes. In the case of this compound, the ortho-positioning of the pyrimidinyl groups creates a specific spatial arrangement of the nitrogen donor atoms. This arrangement is conducive to chelation, but can also lead to unique bridging modes that influence the topology of the resulting coordination polymer or MOF. researchgate.net
For comparison, a 1,3- (meta) or 1,4- (para) substitution pattern would result in different geometric constraints and donor atom orientations. A 1,4-disubstituted ligand, for instance, is more linear and typically favors the formation of linear or zigzag coordination polymers. ossila.com In contrast, the 1,2-disubstituted isomer, with its pre-organized cis-conformation of the donor groups, can direct the self-assembly process towards the formation of discrete polynuclear complexes or specific framework topologies. The steric hindrance and potential for intramolecular interactions between the adjacent pyrimidinyl rings in the 1,2-isomer also play a crucial role in determining the final structure. researchgate.net
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
The ability of this compound to act as a versatile building block has been exploited in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). nih.govnih.gov These materials are crystalline solids constructed from metal ions or clusters (nodes) linked together by organic ligands (linkers). rsc.org
Metal Node Integration and Framework Topologies
The resulting frameworks can exhibit a wide range of topologies, from simple one-dimensional chains to complex three-dimensional networks. nih.govrsc.org The specific topology is a consequence of the interplay between the coordination preferences of the metal ion and the binding modes of the ligand. unt.edu For instance, the combination of a metal ion that prefers octahedral coordination with a bridging this compound ligand can lead to the formation of a 3D framework with a specific network topology, such as pcu (primitive cubic). researchgate.net
Supramolecular Isomerism and Catenation in MOF Systems
The self-assembly process that leads to the formation of MOFs can sometimes result in the formation of supramolecular isomers, which are compounds with the same chemical composition but different structural arrangements. rsc.org This phenomenon is influenced by subtle changes in reaction conditions such as temperature, solvent, and concentration. rsc.org For ligands like this compound, different coordination modes or conformational flexibility can give rise to different isomeric frameworks.
Catenation, the interpenetration or interweaving of two or more identical and independent frameworks, is another common feature in MOF chemistry. rsc.orgresearchgate.net While catenation can sometimes be desirable for enhancing the stability of a framework, it often leads to a reduction in the pore size and accessible surface area of the material. researchgate.netnorthwestern.edu The design of the ligand plays a crucial role in controlling catenation. The specific geometry of this compound can be utilized to either promote or prevent catenation, depending on the other components of the system. ossila.com
Porosity and Structural Characteristics of Frameworks
A key feature of many MOFs and CPs is their permanent porosity, which arises from the presence of voids or channels within the crystalline structure. nih.govacs.org The size, shape, and chemical nature of these pores are determined by the dimensions of the metal nodes and the organic linkers. rsc.org Frameworks constructed from this compound can exhibit significant porosity, making them potentially useful for applications such as gas storage and separation. acs.orgresearchgate.net
Below is a table summarizing the structural features of selected coordination compounds.
| Compound Name | Metal Ion | Ligand(s) | Framework Dimensionality | Key Structural Feature |
| [Co(C8H4O4)(C12H9N3)2(H2O)2]n | Co(II) | 1,4-benzenedicarboxylate, 2-(pyridin-3-yl)-1H-benzimidazole | 1D | Chain-like coordination polymer |
| [Cd(C8H4O4)(C12H9N3)(H2O)]n | Cd(II) | 1,4-benzenedicarboxylate, 2-(pyridin-3-yl)-1H-benzimidazole | 2D | Extended carboxylate layer structure |
| [Cu(pmc)2] | Cu(II) | pyrimidine-5-carboxylate | 3D | Permanent porosity with 1D channels |
| [Zn2(TCPP)(DPyBz)] | Zn(II) | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine, 1,4-di(4-pyridyl)benzene | 3D | Two-fold catenated framework |
Information on the coordination chemistry of "this compound" is not available in the public domain.
Extensive searches for scientific literature detailing the coordination chemistry of the specific compound This compound have yielded no specific results. Consequently, it is not possible to provide an article on its discrete coordination complexes, including the stabilization of metal centers, unusual coordination environments, or the design and applications of its platinum pincer complex architectures as per the requested outline.
The search results did provide information on related, but structurally distinct, ligands such as 1,3-di(pyridin-4-yl)benzene, 1,3-bis(pyrimidin-2-yl)benzene, and 1,2-dimethoxy-4,5-bis(2-pyridylethynyl)benzene. These related compounds exhibit a rich coordination chemistry, forming a variety of complexes with transition metals and finding applications in areas like catalysis and materials science.
For instance, research on 1,3-bis(pyrimidin-2-yl)benzene has shown its ability to act as a tridentate N^C^N pincer ligand, forming stable cyclometalated complexes with platinum(II). rsc.org These complexes have been investigated for their photophysical properties, including their potential as phosphorescent emitters. rsc.org Similarly, platinum pincer complexes of ligands like 1,3-bis(2-pyridyloxy)benzene have been synthesized and characterized, demonstrating the importance of the pincer architecture in stabilizing metal centers. koreascience.kr
Furthermore, studies on ligands with similar substitution patterns, such as 1,2-dimethoxy-4,5-bis(2-pyridylethynyl)benzene, have revealed diverse coordination behaviors, including the formation of molecular rings, dimers, and coordination polymers depending on the metal center used. sc.edursc.org
However, without any specific data on This compound , any discussion of its coordination chemistry would be purely speculative and would not adhere to the strict requirements for scientifically accurate and specific information as requested.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. researchgate.netresearchgate.net Such studies provide insights into molecular conformations, vibrational spectra, and electronic transitions. semanticscholar.orgscience.gov For many pyrimidine (B1678525) derivatives, the B3LYP functional is a commonly used method for these calculations. nih.govnih.gov
Density Functional Theory (DFT) for Electronic Structure Elucidation
DFT calculations are routinely used to predict the properties of pyrimidine-based molecules, and the results are often correlated with experimental data for validation. researchgate.netsemanticscholar.org
Optimized Geometries and Molecular Conformations
Detailed information regarding the optimized geometry, including specific bond lengths, bond angles, and dihedral angles for 1,2-di(pyrimidin-4-yl)benzene, is not available in the reviewed literature. For related compounds, computational studies have been used to determine these parameters and compare them with X-ray crystallography data. nih.govnih.gov
Vibrational Spectroscopic Analysis (e.g., FT-IR)
A vibrational spectroscopic analysis for this compound, which would provide theoretical assignments for FT-IR and Raman spectra, has not been reported in the available scientific literature. Such analyses are common for characterizing new compounds and involve calculating harmonic vibrational frequencies to assign experimental spectral bands. science.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
FMO analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netimperial.ac.uk
HOMO-LUMO Energy Gaps and Charge Transfer Phenomena
Specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound could not be located. This energy gap is a key parameter indicating the molecule's stability and potential for intramolecular charge transfer. researchgate.netnih.gov In many pyrimidine derivatives, a large HOMO-LUMO gap is indicative of high kinetic stability. rsc.org
Natural Bonding Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It quantifies hyperconjugative interactions and charge transfers between filled donor orbitals and empty acceptor orbitals. nih.govtandfonline.com No NBO analysis specifically for this compound was found in the search results.
Advanced Materials Applications
Applications in Gas Adsorption and Separation Technologies
Porous coordination polymers and metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of organic ligand is critical as it dictates the pore size, shape, and chemical environment of the resulting framework, which in turn governs its properties for gas adsorption and separation. nih.gov The internal surfaces of these polymers are often rich in hydrocarbons and aromatic groups that can attract guest molecules. scielo.org.mx Ligands containing nitrogen, like 1,2-di(pyrimidin-4-yl)benzene, are of particular interest for their potential to enhance selective gas uptake.
The capture and sequestration of carbon dioxide (CO₂) is a critical strategy for mitigating climate change. epfl.ch MOFs are considered highly promising materials for this purpose due to their exceptional selectivity for CO₂ over other gases like nitrogen (N₂). epfl.chresearchgate.net This selectivity is often enhanced in frameworks that possess coordinatively unsaturated metal centers, also known as open metal sites. epfl.chresearchgate.net
The interaction between CO₂ and the MOF can be finely tuned by the choice of the organic linker. Research using density functional theory has shown that the binding energy of CO₂ to a framework can be more sensitive to the choice of the bridging ligand than to the metal cation itself. epfl.ch Nitrogen-containing linkers can create a local environment that favorably interacts with CO₂ molecules, enhancing the material's capture efficiency. epfl.ch While specific studies on MOFs incorporating this compound are not yet prevalent, the structural motif is well-suited for creating frameworks with high affinity for CO₂. The pyrimidine (B1678525) nitrogen atoms can influence the electronic properties of the pore surfaces and potentially participate in direct interactions with adsorbed CO₂ molecules.
The performance of various MOFs in CO₂ capture highlights the importance of the framework's composition.
Table 1: CO₂ Adsorption Data for Selected Metal-Organic Frameworks
| MOF Material | Metal Center | CO₂ Uptake (mmol/g) | Conditions |
|---|---|---|---|
| Mg-MOF-74 | Mg | 8.61 | 298 K, 1 bar |
| MOF-591 | Nd | 1.82 | 298 K, 1 bar |
| MOF-592 | Nd | 1.63 | 298 K, 1 bar |
This table presents illustrative data for various MOFs to show a range of CO₂ uptake capacities. Data derived from multiple sources. nih.govnih.gov
Breakthrough experiments with materials like MOF-592 have demonstrated the effective separation of CO₂ from binary gas mixtures, indicating their potential for practical applications in post-combustion carbon capture. nih.gov
The separation of light hydrocarbons, such as olefins from paraffins (e.g., ethylene/ethane or propylene/propane), is a major energy-intensive process in the petrochemical industry. nih.govul.ie Adsorptive separation using porous materials like PCPs offers a more energy-efficient alternative to traditional cryogenic distillation. nih.govul.ie
The effectiveness of these materials relies on the precise control over pore size and chemistry, which can be engineered through the judicious selection of organic linkers. nih.gov PCPs can be designed to separate hydrocarbons based on subtle differences in their size, shape, and electronic properties. nih.govscielo.org.mx The regularity and tunable nature of the pores in PCPs are advantageous for targeting specific separations. nih.gov While research has not specifically detailed the use of this compound in this application, its rigid structure is ideal for building frameworks with well-defined pore dimensions necessary for discriminating between similar hydrocarbon molecules. The aromatic and nitrogen-containing surfaces within a hypothetical PCP built from this linker could offer selective binding sites for unsaturated hydrocarbons over saturated ones.
The development of PCN (Porous Coordination Network) sorbents has already set new performance benchmarks for several C2 hydrocarbon separations, underscoring the potential of this class of materials. nih.gov
Table 2: Performance of Selected Porous Materials in C3 Hydrocarbon Separation
| Material | Separation Task | Selectivity | Notes |
|---|---|---|---|
| SIFSIX Networks | Propylene/Propane | High | Fine-tuning of pore structure enables efficient separation. |
| Zeolites | Various | Moderate to High | State-of-the-art commercial adsorbents. |
This table provides a general comparison of material classes for C3 hydrocarbon separation, based on principles discussed in the literature. ul.ie
Conclusion and Future Research Directions
Emerging Trends in Bis-Heterocyclic Benzene (B151609) Chemistry
Recent research in the field of bis-heterocyclic benzenes has been marked by several key trends. There is a growing interest in the synthesis of these compounds for applications in medicinal chemistry, where the pyrimidine (B1678525) scaffold is a well-established pharmacophore in a wide range of therapeutic agents. nih.govnih.gov The development of bis-pyrimidine derivatives, for instance, is being explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov
Another significant trend is the application of these compounds in materials science. The rigid and planar structures of many bis-heterocyclic benzenes make them excellent candidates for the construction of metal-organic frameworks (MOFs), coordination polymers, and organic light-emitting diodes (OLEDs). The nitrogen atoms in the pyrimidine rings, for example, can act as effective coordination sites for metal ions, leading to the formation of complex and functional supramolecular architectures. The photophysical properties of these compounds are also a key area of investigation, with the aim of developing new fluorescent sensors and photoactive materials.
Challenges and Opportunities in Rational Design and Synthesis
The rational design and synthesis of bis-heterocyclic benzenes present both significant challenges and exciting opportunities for chemists. A primary challenge lies in the development of efficient and selective synthetic methodologies. The construction of unsymmetrical bis-heterocyclic systems, in particular, can be complex, often requiring multi-step procedures with careful control of reaction conditions to avoid the formation of undesired byproducts. rsc.orgrsc.org Overcoming these synthetic hurdles is crucial for accessing a wider range of structurally diverse molecules with tailored properties.
However, these challenges are also a source of opportunity. The development of novel catalytic systems and one-pot multicomponent reactions is a key area of research aimed at improving the efficiency and sustainability of these syntheses. rsc.org Furthermore, the use of computational modeling and data science is becoming increasingly important in the rational design of new bis-heterocyclic benzenes with desired electronic, optical, and biological properties. researchgate.net These in silico methods can help to predict the properties of target molecules before their synthesis, thereby guiding experimental efforts and accelerating the discovery of new functional materials.
Outlook for Novel Functional Materials and Applications
The future for bis-heterocyclic benzenes, including those containing pyrimidine rings, is bright, with numerous potential applications on the horizon. In the field of medicine, the continued exploration of their structure-activity relationships is likely to yield new drug candidates with improved efficacy and selectivity. nih.gov The modular nature of these compounds allows for the fine-tuning of their biological activity through systematic structural modifications.
In materials science, the unique photophysical and coordination properties of bis-heterocyclic benzenes will continue to be exploited for the development of advanced materials. This includes the design of new sensors for environmental monitoring, more efficient OLEDs for displays and lighting, and novel catalysts for chemical transformations. The ability to control the self-assembly of these molecules into well-defined nanostructures opens up further possibilities for the creation of materials with emergent properties. As synthetic methods become more sophisticated and our understanding of the structure-property relationships in this class of compounds deepens, we can expect to see the translation of this fundamental research into tangible technological advancements.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,2-Di(pyrimidin-4-yl)benzene with high yield and purity?
- Methodological Answer: Cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) are commonly employed to link pyrimidine rings to the benzene core. Optimization involves catalyst selection (e.g., Pd-based catalysts), solvent systems (polar aprotic solvents like DMF), and temperature control (80–120°C). Post-synthesis purification via column chromatography or recrystallization ensures purity, with HPLC validation using mobile phases like methanol-buffer mixtures (65:35 v/v, pH 4.6–6.5) .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR resolves aromatic proton environments and confirms substitution patterns (e.g., coupling constants for para/ortho pyrimidine positions).
- X-ray Crystallography: Single-crystal analysis provides unambiguous bond-length/angle data. Refinement via SHELXL resolves disorder in aromatic systems .
- FT-IR: Validates functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
Q. How can researchers assess the purity of this compound using chromatographic methods?
- Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Use a C18 column and mobile phases combining methanol with sodium acetate/1-octanesulfonate buffer (pH 4.6) or ammonium acetate buffer (pH 6.5). System suitability tests (e.g., tailing factor <2) ensure reproducibility .
Advanced Research Questions
Q. How does this compound function as a ligand in metal-organic frameworks (MOFs) for selective gas adsorption?
- Methodological Answer: The rigid benzene core and pyrimidine N-donor sites enable coordination to metal nodes (e.g., Zn²⁺, Cu²⁺), forming porous MOFs. Gas selectivity (e.g., CO2/N2) is tuned by varying metal centers and framework flexibility. Adsorption isotherms and breakthrough experiments quantify selectivity, while Grand Canonical Monte Carlo simulations model host-guest interactions .
Q. What strategies resolve contradictions in reported crystallographic parameters for this compound derivatives?
- Methodological Answer: Discrepancies in bond lengths/angles may arise from twinning or disorder. Use SHELXL’s TWIN/BASF commands for refinement . Cross-validate with density functional theory (DFT)-optimized geometries. For ambiguous electron density, multi-conformer models or solvent masking improve accuracy .
Q. How can reaction conditions be optimized to mitigate byproduct formation in this compound synthesis?
- Methodological Answer: Byproducts like mono-substituted intermediates arise from incomplete coupling. Optimize stoichiometry (2:1 pyrimidine-to-benzene ratio), catalyst loading (5–10 mol% Pd), and reaction time (12–24 hrs). In-situ monitoring via TLC or LC-MS identifies side products early .
Q. What role do pyrimidine substituents play in modulating the electronic properties of this compound?
- Methodological Answer: Electron-withdrawing groups (e.g., -NO2) on pyrimidine lower LUMO energy, enhancing charge-transfer capacity. Cyclic voltammetry (CV) measures redox potentials, while UV-vis spectroscopy correlates absorption bands with conjugation extent. Substituent effects are modeled via Hammett constants or DFT .
Q. How can researchers evaluate the potential biological activity of this compound derivatives?
- Methodological Answer: Screen for antimicrobial activity using broth microdilution (MIC assays, 15.63–100 µg/mL) against Gram-positive/negative strains . For kinase inhibition, perform fluorescence-based assays with PRKD3 or PDE4D2 enzymes, using CRT0066854 or NPD-356 as reference inhibitors .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
